![molecular formula C7H6FN3 B1450021 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2251137-28-5](/img/structure/B1450021.png)
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a derivative of the benzotriazole class of compounds . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, but it can also bind to other species, utilizing the lone pair electrons . Applying this property, the benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Scientific Research Applications
Microwave-Assisted Synthesis
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole and its derivatives are used in microwave-assisted synthesis to produce various biologically active compounds. One example is the creation of benzylideneamino)triazole–thione derivatives of flurbiprofen, showing significant analgesic effects in in vivo studies (Zaheer et al., 2021).
Antimicrobial and Anticancer Activity
Derivatives of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole have been synthesized for their antimicrobial and anticancer properties. For instance, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been crafted, showing promising results against human cancer cell lines and microbial strains (Kumbhare et al., 2014).
Cytotoxicity and Drug-Likeness Properties
Synthesized compounds involving the 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole structure have been evaluated for their cytotoxicity against various cancer cell lines. Studies have also examined these compounds' drug-likeness properties through in silico ADME analyses (Das et al., 2021).
Self-Aggregation and Anticancer Activity
Some derivatives of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole exhibit self-aggregation properties which are analyzed for their potential anticancer activities. These properties are explored through a combination of spectroscopic techniques, crystallographic analysis, and chemical shift studies (Sahay & Ghalsasi, 2019).
Mechanism of Action
properties
IUPAC Name |
7-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNLZYWYZLAZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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